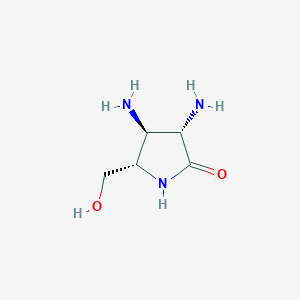
(3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring multiple functional groups, makes it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino acids or their derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the pyrrolidin-2-one ring.
Functional Group Introduction: Subsequent steps introduce the amino and hydroxymethyl groups at specific positions on the ring.
Chiral Resolution: The final step often involves chiral resolution to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions: (3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Modified amino derivatives.
Substitution: Alkylated or acylated products.
科学的研究の応用
(3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or substrate.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- (3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
- (3S,4S,5S)-3,4-diamino-5-(methyl)pyrrolidin-2-one
- (3S,4S,5S)-3,4-diamino-5-(ethyl)pyrrolidin-2-one
Uniqueness:
- The presence of both amino and hydroxymethyl groups in this compound provides unique reactivity and potential for diverse applications.
- Its chiral nature allows for specific interactions with biological targets, enhancing its utility in medicinal chemistry.
特性
分子式 |
C5H11N3O2 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
(3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H11N3O2/c6-3-2(1-9)8-5(10)4(3)7/h2-4,9H,1,6-7H2,(H,8,10)/t2-,3-,4+/m1/s1 |
InChIキー |
REGOMLSWOKUHLB-JJYYJPOSSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H](C(=O)N1)N)N)O |
正規SMILES |
C(C1C(C(C(=O)N1)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


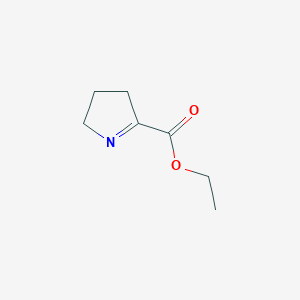
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)

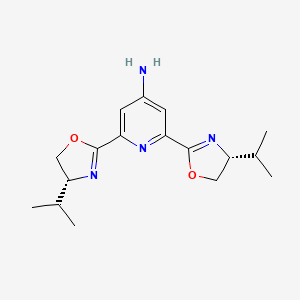
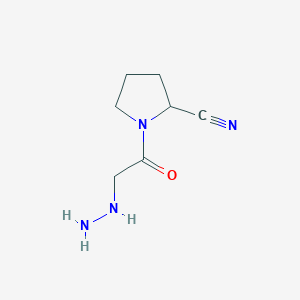
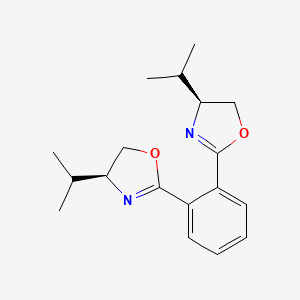

![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
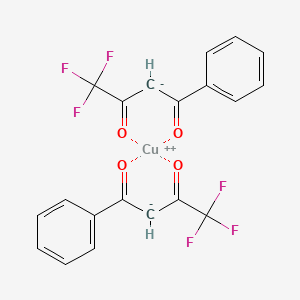

![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
![2-(Aminomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12877192.png)

